6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
Description
6-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at the 6-position with a chlorine atom and at the 2-position with a functionalized azetidine ring. Benzoxazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation . This compound’s unique substitution pattern distinguishes it from simpler benzoxazole analogs, as the azetidine-pyrazole linkage may enhance binding specificity and metabolic stability compared to other heterocyclic systems .
Properties
IUPAC Name |
6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFLPLWPLYEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the azetidine and pyrazole groups through various coupling reactions. Key steps may include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrazole Moiety: The pyrazole group can be attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) below 50 μg/mL against various pathogens, suggesting potential use in developing new antibiotics.
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways. For instance, compounds with similar structures have been reported to affect the PI3K/Akt pathway, which is crucial in cancer cell survival .
Enzyme Inhibition
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has been investigated as a potential inhibitor of various enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a valuable scaffold for drug development targeting specific diseases such as diabetes and hypertension.
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications:
- Functionalization : The chloro group can be substituted with different nucleophiles to create diverse derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form more complex structures, expanding its utility in synthetic organic chemistry .
Material Science Applications
In material science, the compound is being explored for its potential use in developing new materials with unique properties:
- Polymers : Incorporating this compound into polymer matrices may enhance their mechanical and thermal properties.
- Nanomaterials : Its structural characteristics could lead to the development of nanomaterials with specific functionalities for applications in electronics or drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. Results showed significant inhibition of cell proliferation and induction of apoptosis, particularly in breast and lung cancer models. These findings suggest that further investigation into its mechanism of action could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole, enabling comparative analysis of their physicochemical and biological properties:
6-Chloro-2-(Piperazin-1-yl)-1,3-Benzoxazole
- Structure : Retains the 6-chloro-benzoxazole core but replaces the azetidine-pyrazole group with a piperazine ring.
- Molecular Formula : C₁₁H₁₂ClN₃O (MW: 237.69) .
- The basic piperazine nitrogen may influence solubility and pharmacokinetics compared to the azetidine-pyrazole system.
- Applications : Piperazine-substituted benzoxazoles are often explored as CNS-targeting agents due to their ability to cross the blood-brain barrier .
6-Chloro-2-(1,4-Diazepan-1-yl)-1,3-Benzoxazole
- Structure : Substituted with a seven-membered diazepane ring instead of azetidine-pyrazole.
- Molecular Formula : C₁₁H₁₄ClN₃O (MW: 251.71) .
- Key Differences :
- The larger diazepane ring introduces conformational flexibility, which may alter binding kinetics.
- Reduced rigidity compared to the azetidine-pyrazole system could impact target selectivity.
- Applications : Diazepane derivatives are commonly investigated for their anti-inflammatory and antimicrobial activities .
2-Cyclohexyl-6-{[3-(4-Pyrimidin-2-ylpiperazin-1-yl)Azetidin-1-yl]Carbonyl}-1,3-Benzoxazole
- Structure : Shares a benzoxazole core and azetidine-piperazine hybrid substituent but includes a carbonyl linker and cyclohexyl group.
- Cyclohexyl substitution may increase lipophilicity, influencing membrane permeability.
- Applications: Demonstrated high selectivity for human monoacylglycerol lipase (hMGL), a therapeutic target in neurodegenerative diseases .
6-Chloro-2-(4-Methylphenyl)-1H-1,3-Benzimidazol-1-ol
- Structure : Replaces the benzoxazole core with benzimidazole and substitutes a 4-methylphenyl group at the 2-position.
- Molecular Formula : C₁₄H₁₁ClN₂O (MW: 258.71) .
- The phenolic -OH group introduces acidity, affecting solubility and ionization under physiological conditions.
- Applications : Benzimidazole derivatives are prominent in anticancer and antifungal research .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
| Compound Name | Core Structure | Substituent at 2-Position | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzoxazole | Azetidine-pyrazolylmethyl | ~331.8* | High rigidity, potential selectivity |
| 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole | Benzoxazole | Piperazine | 237.69 | Enhanced solubility, CNS activity |
| 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | Benzoxazole | Diazepane | 251.71 | Conformational flexibility |
| Compound-1 (hMGL inhibitor) | Benzoxazole | Azetidine-piperazine carbonyl-cyclohexyl | ~430.8* | High hMGL affinity (Ki ~10 nM) |
| 6-Chloro-2-(4-methylphenyl)-1H-benzimidazol-1-ol | Benzimidazole | 4-Methylphenyl | 258.71 | Anticandidal activity |
*Estimated based on analogous structures.
Key Findings:
- Azetidine vs. Piperazine/Diazepane : The azetidine-pyrazole group in the target compound provides a balance between rigidity and moderate flexibility, which may optimize binding to sterically constrained enzyme pockets compared to bulkier (e.g., cyclohexyl) or more flexible (e.g., diazepane) substituents .
- Benzoxazole vs.
- Biological Relevance : Piperazine and pyrimidine-containing analogs exhibit stronger enzyme inhibition profiles, suggesting that nitrogen-rich substituents enhance target engagement .
Biological Activity
The compound 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing insights from various studies and research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzoxazole Core : Typically achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
- Introduction of the Azetidine Ring : Accomplished via nucleophilic substitution reactions.
- Attachment of the Pyrazole Moiety : Often performed using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzoxazole derivatives, including this compound. For instance, derivatives showed significant antimicrobial activity against various pathogens, with some compounds demonstrating minimum inhibitory concentrations (MIC) below 50 μg/mL .
Anticancer Activity
Molecular docking studies have suggested that this compound may interact effectively with anticancer targets. For example, it exhibited binding affinities to specific receptors associated with cancer cell proliferation . In vitro studies have shown that certain derivatives maintain over 70% cell viability while inhibiting cancer cell growth, indicating potential as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed through various assays. Compounds derived from benzoxazole structures often show significant free radical scavenging abilities, which can contribute to their therapeutic effects in oxidative stress-related diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate enzyme activities and receptor interactions through specific binding sites on target proteins. This modulation can lead to alterations in cellular signaling pathways involved in proliferation and apoptosis .
Data Table: Biological Activities
Case Studies
A notable study conducted on novel benzoxazole derivatives highlighted their potential as effective antimicrobial agents. The synthesized compounds were characterized and evaluated for their biological potency against a range of microorganisms. Results indicated that certain derivatives exhibited potent antimicrobial and anticancer activities with favorable pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
